molecular formula C₁₉H₂₄D₄O₄ B1153639 n-Pentyl 3-Methylpentyl Phthalate-d4

n-Pentyl 3-Methylpentyl Phthalate-d4

Cat. No.: B1153639
M. Wt: 324.45
Attention: For research use only. Not for human or veterinary use.
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Description

n-Pentyl 3-Methylpentyl Phthalate-d4 is a deuterated phthalate ester specifically designed for use as an internal standard in advanced analytical chemistry. Its primary research value lies in the accurate quantification and monitoring of phthalate esters (PAEs) in complex matrices via gas chromatography-mass spectrometry (GC-MS) . Phthalates are a class of synthetic chemicals widely used as plasticizers to improve the flexibility of plastics and are also found in cosmetic formulations . Due to health concerns, rigorous monitoring of these compounds is essential . The incorporation of stable deuterium atoms in this compound creates a distinct isotopic signature, allowing researchers to differentiate it from non-labeled analytes during MS analysis. This enables highly precise and reliable measurements by correcting for variations in sample preparation and instrument response, which is critical for method development and validation in environmental , food safety , and product quality control testing .

Properties

Molecular Formula

C₁₉H₂₄D₄O₄

Molecular Weight

324.45

Synonyms

1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(3-Methylpentyl) Ester-d4; 

Origin of Product

United States

Synthesis, Isotopic Labeling, and Advanced Characterization of N Pentyl 3 Methylpentyl Phthalate D4

Methodologies for Deuterium (B1214612) Incorporation in Phthalate (B1215562) Ester Synthesis

The synthesis of n-Pentyl 3-Methylpentyl Phthalate-d4, an unsymmetrical phthalate ester, can be achieved through a multi-step process involving the preparation of a monoester intermediate followed by a second esterification. The introduction of deuterium is strategically planned to occur on a specific part of the molecule to ensure regiospecificity and high isotopic purity.

Strategies for Regiospecific Deuteration

Regiospecific deuteration is crucial for creating an internal standard that mimics the chromatographic behavior of the analyte while being clearly distinguishable by mass. For this compound, the deuterium atoms are incorporated into the phthalate ring. A common and efficient method for this involves starting with a commercially available deuterated precursor, phthalic anhydride-d4.

The synthesis proceeds in two main steps:

Formation of the Monoester: Phthalic anhydride-d4 is reacted with one of the desired alcohols, for instance, n-pentyl alcohol, under controlled conditions to favor the formation of the mono-n-pentyl phthalate-d4. This reaction is typically carried out by heating the reactants, often in the presence of a catalyst.

Formation of the Diester: The resulting monoester is then reacted with the second alcohol, 3-methylpentyl alcohol, to yield the final product, this compound. This second esterification step is often facilitated by a coupling agent or by removing the water formed during the reaction to drive the equilibrium towards the product.

An alternative strategy for regiospecific deuteration involves the synthesis of a deuterated alcohol, such as n-pentanol-d4, and its reaction with phthalic anhydride (B1165640) and 3-methylpentanol. However, starting with phthalic anhydride-d4 is often more direct.

Reactant 1Reactant 2Intermediate/Product
Phthalic Anhydride-d4n-Pentyl alcoholMono-n-pentyl phthalate-d4
Mono-n-pentyl phthalate-d43-Methylpentyl alcoholThis compound

Optimization of Synthetic Pathways for Isotopic Purity

Achieving high isotopic purity is a critical aspect of synthesizing labeled standards. The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated starting material. Therefore, it is essential to use a highly enriched source of deuterium, such as phthalic anhydride-d4 with an isotopic purity of over 98%.

To maintain this high isotopic purity throughout the synthesis, it is important to control the reaction conditions to prevent any H/D exchange reactions. This includes the use of anhydrous solvents and reagents and conducting the reactions under an inert atmosphere. The purification of intermediates and the final product is also a critical step. Techniques such as column chromatography are employed to remove any unreacted starting materials and byproducts, which could interfere with the final analysis.

Spectroscopic and Chromatographic Characterization for Isotopic Confirmation

Once synthesized, the this compound must be thoroughly characterized to confirm its structure, and more importantly, the location and extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For isotopically labeled compounds, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are invaluable.

²H NMR spectroscopy provides direct evidence of the presence and location of deuterium atoms. A signal in the aromatic region of the ²H NMR spectrum confirms that the deuterium has been incorporated into the phthalate ring. The chemical shift of this signal will be very similar to that of the corresponding protons in the unlabeled compound.

NucleusExpected Chemical Shift (ppm)Assignment
¹H~0.9Methyl protons of alkyl chains
¹H~1.3-1.7Methylene protons of alkyl chains
¹H~4.2Methylene protons adjacent to ester oxygen
²H~7.5-7.8Deuterons on the phthalate ring

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotopic Enrichment

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound and for determining its isotopic enrichment. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound, the expected molecular ion peak will be four mass units higher than that of the unlabeled compound. By comparing the measured mass to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

Furthermore, the isotopic distribution of the molecular ion cluster can be analyzed to determine the isotopic enrichment. The relative intensities of the M, M+1, M+2, etc., peaks are compared to the theoretical distribution for a compound with the desired level of deuteration. This allows for a quantitative assessment of the isotopic purity. rsc.org Fragmentation analysis in tandem mass spectrometry (MS/MS) can also provide structural information, with characteristic fragments of phthalate esters, such as the phthalic anhydride ion (m/z 149 for unlabeled), being shifted to a higher mass in the deuterated analog (m/z 153). epa.gov

ParameterExpected Value for this compound
Molecular FormulaC₁₈H₂₂D₄O₄
Exact Mass~310.20 g/mol
Characteristic Fragment Ion (d4-phthalic anhydride)m/z 153

Chromatographic Purity Assessment of the Deuterated Compound

The chemical purity of the deuterated standard is as important as its isotopic purity. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized this compound.

A single, sharp peak in the chromatogram indicates a high degree of chemical purity. The retention time of the deuterated compound should be very similar to that of its unlabeled counterpart, as the four deuterium atoms have a minimal effect on the chromatographic behavior under typical GC or reversed-phase HPLC conditions. The use of a mass spectrometer as a detector (GC-MS or LC-MS) allows for simultaneous confirmation of the identity of the peak and assessment of its purity. The absence of significant impurity peaks in the chromatogram is a key indicator of a successful synthesis and purification process.

Chromatographic TechniqueExpected Observation
Gas Chromatography (GC)A single peak with a retention time similar to the unlabeled analog.
High-Performance Liquid Chromatography (HPLC)A single peak under reversed-phase conditions.

Advanced Analytical Methodologies Employing N Pentyl 3 Methylpentyl Phthalate D4

Role of n-Pentyl 3-Methylpentyl Phthalate-d4 as an Internal Standard in Quantitative Analysis

In quantitative chemical analysis, an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. scioninstruments.com It is used to correct for the loss of analyte during sample preparation and analysis. scioninstruments.comchromatographyonline.com For an internal standard to be effective, it should be chemically similar to the analyte but distinguishable by the analytical instrument. scioninstruments.com this compound is ideally suited for this role in the analysis of its non-labeled counterpart, n-Pentyl 3-Methylpentyl Phthalate (B1215562). Its chemical behavior is nearly identical to the analyte of interest, but its mass is four daltons higher due to the deuterium (B1214612) atoms, allowing a mass spectrometer to differentiate between the two. scioninstruments.com

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy quantitative measurements. wikipedia.org It is considered a method of the highest metrological standing and is frequently used by national metrology institutes for producing certified reference materials. wikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically-enriched standard (e.g., this compound) to a sample containing the analyte of interest (the non-labeled phthalate). wikipedia.org

This addition creates a mixture where the natural isotopic ratio of the analyte is altered. wikipedia.org After thorough homogenization, the sample undergoes preparation steps (extraction, cleanup) and is then analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. wikipedia.org Since both the labeled and unlabeled compounds are expected to behave identically during sample workup and injection, any losses will affect both compounds equally. chromatographyonline.com Therefore, the measured ratio remains constant regardless of sample loss, leading to a highly accurate and precise calculation of the analyte's original concentration. wikipedia.orgchromatographyonline.com This technique can reduce the uncertainty of measurement results significantly, often to within 1-5%. wikipedia.org

Application in Calibration Curve Construction and Data Normalization

In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. mtoz-biolabs.com When using an internal standard like this compound, the calibration curve is constructed differently than in external standard methods. Instead of plotting the absolute response of the analyte versus its concentration, the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. chromatographyonline.comchromatographyonline.com

This process, known as data normalization, effectively corrects for variations that can occur during the analytical run, such as minor inconsistencies in injection volume or fluctuations in instrument sensitivity. scioninstruments.com By adding the same amount of this compound to each calibration standard and each sample, the response ratio is calculated. scioninstruments.com This ratio is then used to determine the concentration of the unknown sample from the linear regression equation derived from the calibration curve. chromatographyonline.com

Table 1: Illustrative Data for an Internal Standard Calibration Curve

This table demonstrates the calculation of the response ratio used for plotting a calibration curve with an internal standard. The concentration of the internal standard (IS) is held constant across all solutions.

Calibration LevelAnalyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
155011,500120,5000.095
2105023,200121,0000.192
3255057,800119,8000.482
45050118,000120,2000.982
510050241,000120,7001.997

Chromatographic Separation Techniques

Gas chromatography (GC) is a powerful and commonly used technique for the analysis of phthalates because it is simple, fast, and provides excellent separation. gcms.czrestek.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and confident identification of compounds. gcms.czrestek.com Developing a robust GC method is critical, especially for phthalates, as their structural similarities can make identification and quantification challenging if they co-elute (elute from the column at the same time). gcms.cz Many phthalates fragment in the mass spectrometer to produce a common ion at a mass-to-charge ratio (m/z) of 149, making it difficult to distinguish between co-eluting isomers based on mass data alone. gcms.cz

Gas Chromatography (GC) Method Development and Optimization for Phthalate Isomers

The goal of GC method development is to achieve baseline separation of all target analytes in the shortest possible time. For complex mixtures containing numerous phthalate isomers, this requires careful optimization of several parameters. restek.com Using modeling software can significantly speed up the process of finding the best conditions by simulating the effects of changes to parameters like the carrier gas, flow rate, and temperature program. gcms.czrestek.com

The GC column is the heart of the separation process. The choice of the stationary phase—the coating inside the column—is paramount. For phthalate analysis, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are very popular and are considered general-purpose, non-polar columns. gcms.czsigmaaldrich.com However, other phases, such as the Rtx-440 and Rxi-XLB, have been shown to provide superior selectivity and resolution for complex phthalate mixtures. gcms.czrestek.com The dimensions of the column (length, internal diameter, and film thickness) also play a crucial role. Longer columns provide better resolution but increase analysis time, while narrower columns increase efficiency. gcms.cz Thinner films are often used for high-boiling-point compounds like phthalates to ensure they elute in a reasonable time. sigmaaldrich.com

Temperature programming is a critical technique for separating a mixture of compounds with a wide range of boiling points, which is typical for phthalates. nih.gov The analysis starts at a lower oven temperature to separate the more volatile compounds. The temperature is then ramped up at a controlled rate to elute the less volatile, higher molecular weight compounds. nih.gov A faster temperature ramp results in sharper peaks and shorter analysis times, but a slower ramp may be necessary to resolve closely eluting isomers. nih.gov A post-run hold at a high temperature is often included to ensure any residual matrix components are cleaned from the column. oregonstate.edu

Table 2: Example of a GC Oven Temperature Program for Phthalate Analysis

This table outlines a typical multi-step temperature program designed to separate a broad range of phthalate esters.

Program StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-1501.0
Ramp 130330-
Hold-3302.0

This program, adapted from a rapid separation method, demonstrates a fast ramp to elute a wide range of phthalates efficiently. restek.com

The proper introduction of the sample into the GC is vital for accurate and repeatable results. The injection port must be heated to a temperature sufficient to rapidly vaporize the phthalate esters without causing thermal degradation. nih.gov An injector temperature of 250 °C to 280 °C is common for phthalate analysis. restek.comepa.gov The choice of injection mode, such as split or splitless, depends on the concentration of the analytes. Splitless injection is typically used for trace-level analysis to ensure the entire sample volume is transferred to the column.

The GC-MS interface, which connects the end of the GC column to the mass spectrometer's ion source, must also be heated. This transfer line temperature, often set around 300 °C, prevents the separated analytes from condensing before they enter the MS for detection. restek.com The ion source temperature itself is also optimized (e.g., 200-280 °C) to ensure efficient ionization while minimizing unwanted fragmentation or degradation of the target molecules. restek.commdpi.com

Liquid Chromatography (LC) Method Development and Optimization for Phthalate Analogs

Liquid chromatography is a powerful technique for the separation of phthalate analogs prior to their detection. The development of a robust LC method is fundamental for the successful analysis of these compounds.

The choice of stationary phase and mobile phase composition is critical in achieving the desired separation of phthalate analogs. Reversed-phase liquid chromatography (RP-LC) is the most common mode used for this purpose.

Stationary Phase Chemistry:

In RP-LC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The most widely used stationary phases for phthalate analysis are silica-based and chemically bonded with alkyl chains.

C18 (Octadecylsilane): This is the most popular stationary phase for phthalate analysis due to its high hydrophobicity, which provides excellent retention for these nonpolar compounds. The long alkyl chains offer a high degree of interaction with the phthalate molecules.

C8 (Octylsilane): C8 stationary phases are less retentive than C18 phases and can be advantageous when analyzing less hydrophobic phthalates or when shorter analysis times are desired.

Phenyl Stationary Phases: These phases contain phenyl groups bonded to the silica (B1680970) support. They can provide alternative selectivity for aromatic compounds like phthalates through π-π interactions between the phenyl rings of the stationary phase and the phthalate's benzene (B151609) ring. This can be particularly useful for separating isomeric phthalates. nih.gov

Polar-Embedded Stationary Phases: Some modern stationary phases incorporate polar groups (e.g., amide, carbamate) within the alkyl chains. These phases can offer different selectivities and improved peak shapes for moderately polar analytes and can be operated in highly aqueous mobile phases. For phthalate metabolites, which are more polar than their parent diesters, polar-embedded phases have shown unique retention mechanisms. nih.gov

The retention of phthalates on these stationary phases is primarily governed by hydrophobic interactions. The longer and more linear the alkyl chains of the phthalate, the stronger the interaction with the stationary phase and the longer the retention time. Branched alkyl chains, such as the 3-methylpentyl group in n-Pentyl 3-Methylpentyl Phthalate, generally lead to slightly shorter retention times compared to their linear isomers due to a smaller surface area of interaction with the stationary phase.

Mobile Phase Composition:

The mobile phase in RP-LC for phthalate analysis typically consists of a mixture of water and a water-miscible organic solvent.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better resolution and shorter analysis times for phthalates. s4science.at It is also favored in LC-MS applications due to its lower viscosity and better ionization efficiency in the mass spectrometer source. The use of methanol has been reported to sometimes cause transesterification of phthalate metabolites in the electrospray ion source, making acetonitrile the preferred choice for such analyses. nih.gov

Additives: To ensure good peak shape and reproducible retention times, small amounts of additives are often included in the mobile phase. Formic acid or ammonium (B1175870) acetate (B1210297) are commonly used to control the pH and improve the ionization of the analytes in LC-MS applications.

The separation is typically achieved using a gradient elution, where the proportion of the organic modifier is increased during the chromatographic run. This allows for the elution of a wide range of phthalates with varying polarities in a reasonable timeframe.

Table 1: Common Stationary and Mobile Phases for Phthalate Analysis by LC
Stationary PhasePrimary Interaction MechanismTypical Mobile PhaseNotes
C18 (Octadecylsilane)HydrophobicAcetonitrile/Water or Methanol/Water gradientMost common, highly retentive for nonpolar phthalates.
C8 (Octylsilane)HydrophobicAcetonitrile/Water or Methanol/Water gradientLess retentive than C18, can provide shorter analysis times.
PhenylHydrophobic and π-π interactionsAcetonitrile/Water or Methanol/Water gradientOffers alternative selectivity, especially for isomers. nih.gov
Polar-Embedded (e.g., Amide)Hydrophobic and polar interactionsAcetonitrile/Water gradientCan provide dual retention mechanisms, useful for a wider polarity range of analytes. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). nih.govsciex.com These advantages are achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the higher backpressures generated.

For phthalate analysis, UPLC offers several key benefits:

Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely related phthalate analogs, including structural isomers, which can be challenging to resolve with conventional HPLC. sciex.com

Higher Sensitivity: The sharper and narrower peaks produced by UPLC lead to greater peak heights and thus improved sensitivity, which is crucial for detecting trace levels of phthalates in environmental and biological samples.

Faster Analysis Times: UPLC methods can significantly reduce the run time of a chromatographic separation, often by a factor of 5 to 10 compared to HPLC. nih.gov This increases sample throughput, which is highly beneficial in laboratories that analyze a large number of samples.

Reduced Solvent Consumption: The shorter analysis times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique. nih.gov

In the context of using this compound as an internal standard, a UPLC method would ensure that it is well-separated from any potential interferences and from the native phthalates being quantified. The high resolution of UPLC is particularly advantageous for separating the deuterated standard from its non-deuterated counterpart, especially if there is any isotopic contribution from the native analyte at the mass of the standard.

A typical UPLC method for phthalate analysis would employ a sub-2 µm C18 or phenyl column with a fast gradient of acetonitrile and water, often with the addition of a modifier like ammonium acetate to aid in mass spectrometric detection. nih.gov

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the preferred detection method for phthalates due to its high sensitivity and selectivity. When coupled with liquid chromatography, it provides a powerful tool for the unambiguous identification and quantification of these compounds.

While Electron Ionization (EI) and Chemical Ionization (CI) are more commonly associated with Gas Chromatography-Mass Spectrometry (GC-MS), understanding their principles is relevant as they form the basis for fragmentation in mass spectrometry.

Electron Ionization (EI):

In EI, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to extensive fragmentation. For most phthalates with alkyl chains longer than methyl, EI mass spectra are characterized by a prominent fragment ion at a mass-to-charge ratio (m/z) of 149. nih.gov This ion corresponds to the protonated phthalic anhydride (B1165640). While the presence of the m/z 149 ion is a good indicator of a phthalate, the extensive fragmentation and the lack of a prominent molecular ion can make it difficult to distinguish between different phthalate isomers based on their EI spectra alone. nih.gov

Chemical Ionization (CI):

CI is a "softer" ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (such as methane (B114726) or isobutane) is ionized, and these reagent gas ions then react with the analyte molecules, typically through proton transfer. This process usually results in the formation of a prominent protonated molecule, [M+H]+. The presence of a strong [M+H]+ ion provides clear information about the molecular weight of the phthalate, which is often absent in EI spectra. This makes CI more suitable for differentiating between phthalates with different molecular weights and for distinguishing between isomers that may show different fragmentation patterns under CI conditions. nih.gov For example, CI with isobutane (B21531) has been shown to produce abundant quasi-molecular ions with minimal adduct formation, allowing for the differentiation of isomeric phthalates. nih.gov

The fragmentation in CI often involves the loss of an alcohol group (M-OR)+ or an alkene group (M-(R-2H))+. nih.gov The relative abundance of these fragments can vary depending on the structure of the phthalate and the CI reagent gas used, providing additional structural information.

Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity and sensitivity of phthalate analysis. In MS/MS, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. This process is highly specific and greatly reduces chemical noise, leading to improved signal-to-noise ratios and lower detection limits. waters.com

For the analysis of this compound, the precursor ion would be its protonated molecule, [M+H]+. The d4-labeling on the benzene ring means its mass will be 4 units higher than the non-deuterated analog.

Multiple Reaction Monitoring (MRM) is the most common mode of operation for quantitative analysis using tandem mass spectrometry. In MRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions for each analyte. The optimization of these MRM transitions is a critical step in developing a sensitive and specific quantitative method.

The process of MRM transition optimization for this compound would involve the following steps:

Selection of the Precursor Ion: The protonated molecule, [M+H]+, is typically chosen as the precursor ion. For this compound (C19H24D4O4), the molecular weight is approximately 324.45 g/mol . Therefore, the precursor ion to be monitored would be m/z 325.45.

Generation of Product Ion Spectrum: The selected precursor ion is fragmented in the collision cell, and a full product ion spectrum is acquired. This spectrum reveals the different fragment ions that are formed and their relative abundances.

Selection of Product Ions: Two or more of the most intense and specific product ions are selected for the MRM transitions. The most abundant transition is typically used for quantification (quantifier ion), while a second transition is used for confirmation (qualifier ion).

For phthalates, common fragmentation pathways involve the loss of the alkyl chains as an alcohol or an alkene, and the formation of the protonated phthalic anhydride ion. For n-Pentyl 3-Methylpentyl Phthalate, the fragmentation would be expected to be similar to its isomer, n-Pentyl isopentyl phthalate. The fragmentation of the protonated molecule would likely lead to the following product ions:

Loss of the n-pentyl group: This would result in a fragment ion corresponding to the protonated mono-3-methylpentyl phthalate.

Loss of the 3-methylpentyl group: This would result in a fragment ion corresponding to the protonated mono-n-pentyl phthalate.

Formation of the protonated phthalic anhydride-d4: This would result in a fragment ion at m/z 153 (149 + 4 for the deuterium atoms).

Based on data for similar phthalates, a plausible set of MRM transitions for this compound could be optimized. nih.gov For instance, the transition from the precursor ion to the protonated phthalic anhydride-d4 (m/z 325.45 → 153) would be a highly specific and likely abundant transition. Other transitions involving the loss of the pentyl or methylpentyl groups would also be investigated to find the most sensitive and robust transitions for quantification.

Table 2: Predicted MRM Transitions for this compound
CompoundPrecursor Ion (m/z)Predicted Product Ions (m/z)Fragment Description
This compound[M+H]+ ≈ 325.45≈ 153Protonated phthalic anhydride-d4
≈ 237Loss of 3-methylpentyl group
≈ 237Loss of n-pentyl group

The collision energy for each transition is also optimized to maximize the intensity of the product ion signal. The final optimized MRM transitions provide a highly selective and sensitive method for the quantification of this compound, allowing it to serve as a reliable internal standard in complex analytical methods.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

The differentiation of phthalate isomers, which often exhibit identical mass-to-charge ratios (m/z) and similar chromatographic retention times, presents a significant analytical challenge. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique to address this by separating ions based on their size, shape, and charge in the gas phase. In this context, this compound serves as an essential internal standard.

The fundamental principle of IMS-MS is the measurement of an ion's drift time through a gas-filled chamber under the influence of a weak electric field. This drift time is used to calculate the ion's collisional cross-section (CCS), a parameter that is characteristic of its three-dimensional structure. Isomers with different structures will have distinct CCS values, allowing for their separation.

In a typical workflow, a sample extract is spiked with a known concentration of this compound before injection into the IMS-MS system. As the deuterated standard co-elutes with its non-deuterated analogues and other phthalate isomers, its known CCS value and drift time provide a crucial reference point. This allows for:

Drift Time Alignment: Correcting for minor fluctuations in instrument conditions that could affect ion mobility, thereby ensuring high reproducibility of CCS measurements.

Confidence in Identification: By comparing the experimentally measured CCS values of unknown analytes to reference libraries, the presence of specific isomers can be confirmed with a higher degree of confidence. The internal standard helps to validate the accuracy of the CCS measurements within a given analytical run.

While extensive CCS libraries are still under development for all phthalate isomers, the use of deuterated standards like this compound is integral to the methodology for building these libraries and for routine analysis.

High-Resolution Accurate Mass (HRAM) Spectrometry for Untargeted Screening

Untargeted screening methodologies aim to identify as many compounds as possible in a sample without pre-selecting target analytes. High-Resolution Accurate Mass (HRAM) spectrometry, often performed with Orbitrap or time-of-flight (TOF) mass analyzers, is the cornerstone of this approach, providing highly accurate mass measurements that facilitate the determination of elemental compositions.

The role of this compound in HRAM-based untargeted screening is to act as a lock mass or reference compound. Its precisely known mass and retention time are used to correct for any mass drift during an analytical run, ensuring that the mass accuracy of the entire dataset is maintained at a low part-per-million (ppm) level. This is critical for reducing the number of potential candidates for an unknown chemical formula.

Furthermore, in the complex data processing workflows associated with untargeted screening, the deuterated internal standard serves as a quality control marker. The consistent detection of its peak with the expected mass, retention time, and intensity across a batch of samples indicates that the analytical system is performing correctly. It can also be used to normalize the data, correcting for variations in sample preparation or instrument response, which is vital when comparing profiles between different samples to identify unique contaminants or biomarkers.

Method Validation and Performance Evaluation in Research Contexts

The use of this compound is fundamental to the validation of analytical methods, ensuring they are fit for purpose. As an internal standard, it is added at the beginning of the sample preparation process, allowing it to compensate for variations in extraction, cleanup, and instrumental analysis.

Assessment of Linearity and Calibration Range

Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. To assess this, a series of calibration standards containing increasing concentrations of target phthalates and a constant concentration of this compound are analyzed. The response ratio of the analyte to the internal standard is plotted against the analyte concentration. The use of the deuterated internal standard corrects for minor injection volume errors and fluctuations in instrument response, typically resulting in excellent linearity, characterized by a high coefficient of determination (R²).

Table 1: Representative Linearity Data for Phthalate Analysis Using a Deuterated Internal Standard This table presents typical performance data for phthalate analysis where a deuterated internal standard like this compound is employed.

Analyte Calibration Range (ng/mL) Coefficient of Determination (R²)
Dimethyl Phthalate 0.5 - 200 >0.998
Diethyl Phthalate 0.5 - 200 >0.999
Di-n-butyl Phthalate 1.0 - 500 >0.998
Benzyl Butyl Phthalate 1.0 - 500 >0.997

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These are critical parameters for methods designed to measure trace levels of contaminants. They are typically determined by analyzing samples with very low analyte concentrations. The inclusion of this compound helps to ensure that the low-level signals are stable and reproducible, leading to more reliable LOD and LOQ calculations.

Table 2: Example LOD and LOQ Values in Water Samples Using GC-MS with a Deuterated Internal Standard The values below are illustrative of the sensitivity achievable in environmental sample analysis with methods incorporating a deuterated internal standard.

Analyte Limit of Detection (LOD) (ng/L) Limit of Quantification (LOQ) (ng/L)
Di-n-butyl Phthalate 1.5 5.0
Benzyl Butyl Phthalate 2.1 7.0
Di(2-ethylhexyl) Phthalate 4.8 16.0

Evaluation of Recovery and Extraction Efficiencies in Complex Matrices

When analyzing complex matrices such as soil, sediment, or biological tissues, the efficiency of the extraction process can vary significantly. By spiking the sample with this compound prior to extraction, its recovery can be measured. Since the deuterated standard is expected to behave almost identically to the non-deuterated analytes during extraction and cleanup, its recovery provides a direct measure of the method's efficiency for each individual sample. This allows the final calculated concentrations of the target phthalates to be corrected for any losses, leading to more accurate results.

Table 3: Illustrative Recovery Data in Different Matrices Using a Deuterated Phthalate Internal Standard This table demonstrates how recovery can be assessed across various sample types. The goal is typically to achieve consistent and high recovery.

Matrix Mean Recovery (%) Relative Standard Deviation (%)
Surface Water 95.2 4.8
Wastewater Effluent 88.7 8.2
Soil 85.4 11.5

Assessment of Matrix Effects and Interferences

Matrix effects, which are the suppression or enhancement of ion signals due to co-eluting compounds from the sample matrix, are a major challenge in mass spectrometry, particularly when using electrospray ionization. Because this compound co-elutes with the target analytes and is chemically similar, it experiences the same matrix effects. By monitoring the signal of the deuterated standard in the sample extract versus a clean solvent standard, the degree of ion suppression or enhancement can be quantified. This allows for precise correction of the analyte signal, mitigating the impact of the matrix and improving the accuracy of quantification in complex samples.

Table 4: Representative Matrix Effect Assessment in Food Simulant Samples A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement. The internal standard helps to correct for these effects.

Analyte Matrix Effect (%) in Olive Oil Matrix Effect (%) in 10% Ethanol
Di-isobutyl Phthalate 78% 96%
Di-n-butyl Phthalate 81% 98%

Inter-laboratory Reproducibility and Robustness Studies

The reliability and consistency of analytical methods are paramount in regulatory monitoring and scientific research. For the analysis of phthalates, inter-laboratory reproducibility and robustness studies are essential to ensure that data generated by different laboratories are comparable and accurate. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of achieving the high-quality data required for these comparisons.

Inter-laboratory studies are designed to assess the variability of a method when performed by different analysts in different locations with different equipment. Robustness, on the other hand, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Both are critical for the validation and standardization of analytical procedures for phthalate analysis.

A key strategy to minimize variability and enhance reproducibility in phthalate analysis is the use of isotope dilution mass spectrometry. nih.gov In this technique, a known quantity of a deuterated internal standard, such as this compound, is added to the sample at the beginning of the analytical process. This standard mimics the behavior of the target analyte—n-Pentyl 3-Methylpentyl Phthalate—throughout extraction, cleanup, and instrumental analysis. By correcting for any analyte loss during sample preparation and for variations in instrument response, the internal standard significantly improves the accuracy and precision of the measurement.

The importance of using a corresponding isotopically labeled internal standard has been demonstrated in proficiency testing schemes. For instance, in a European human biomonitoring project (HBM4EU) focused on phthalate biomarkers, the use of authentic isotope-labeled analogues was a prerequisite for participating laboratories. nih.gov The results showed a substantial improvement in inter-laboratory comparability over four rounds of proficiency tests, with an average satisfactory performance rate of 90% achieved by the end of the program. nih.gov The study highlighted that while satisfactory results could sometimes be obtained with other internal standards, the performance was consistently better when the corresponding deuterated analogue was used. nih.gov

Research Findings from a Multi-Laboratory Validation

To illustrate the outcomes of such studies, data from an inter-laboratory validation for the analysis of phthalates in an air matrix, involving five laboratories, is presented below. While this specific study did not analyze for n-Pentyl 3-Methylpentyl Phthalate, the principles of using a deuterated internal standard (in this case, DBP-d4) and the resulting reproducibility data are directly applicable to the use of this compound for its corresponding analyte. jst.go.jp

The study evaluated the method's performance based on mean recovery, reproducibility relative standard deviation (RSDr), and the Horwitz ratio (HorRat), which compares the observed reproducibility to a predicted value based on concentration.

Table 1: Inter-laboratory Validation Results for Dibutyl Phthalate (DBP) using a Deuterated Internal Standard

ParameterODS FilterSDB Cartridge
Mean Recovery (%) 91.399.9
Reproducibility (RSDr, %) 8.65.1
Horwitz Ratio (HorRat) 0.520.31

Data sourced from a study on the determination of phthalates in indoor air. jst.go.jp The table demonstrates the high level of reproducibility achievable with the use of a deuterated internal standard.

Table 2: Inter-laboratory Validation Results for Di(2-ethylhexyl) Phthalate (DEHP) using a Deuterated Internal Standard

ParameterODS FilterSDB Cartridge
Mean Recovery (%) 99.592.4
Reproducibility (RSDr, %) 9.713.1
Horwitz Ratio (HorRat) 0.590.79

Data sourced from a study on the determination of phthalates in indoor air. jst.go.jp The table illustrates the successful validation of the analytical method across multiple laboratories.

The results from this inter-laboratory study, with RSDr values ranging from 5.1% to 13.1% and HorRat values well below 2, indicate a high degree of reproducibility and robustness for the analytical method. jst.go.jp The use of this compound as an internal standard in similar validation studies for its target analyte would be expected to yield comparable performance, thereby ensuring the reliability of analytical data across different laboratories and analytical runs. This is crucial for establishing standardized methods for environmental and exposure monitoring.

Environmental Research Applications of N Pentyl 3 Methylpentyl Phthalate D4

Methodologies for Quantifying Phthalate (B1215562) Esters in Environmental Compartments

The quantification of phthalate esters from environmental sources is a multi-step process involving sample collection, extraction, cleanup, and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS). gcms.cz The use of deuterated internal standards like n-pentyl 3-methylpentyl phthalate-d4 is integral to ensuring the accuracy and reliability of these methods by correcting for procedural analyte loss and analytical variability. toxicfreefood.orgnih.gov

Analyzing phthalates in the air is crucial for assessing inhalation exposure. The methodology involves drawing a known volume of air through a sorbent material to trap the semi-volatile phthalate compounds.

Sample Collection : Air is typically sampled using a pump connected to a collection device containing an adsorbent. Common adsorbents include styrene-divinylbenzene (SDB) copolymers, octadecyl silica (B1680970) (ODS), or polyurethane foam (PUF). jst.go.jpnih.gov These materials efficiently trap airborne phthalate particles and vapors.

Extraction : After sampling, the trapped phthalates are extracted from the adsorbent using a suitable organic solvent, such as acetone (B3395972) or dichloromethane (B109758). nih.govnih.gov It is at this stage that a precise amount of a deuterated internal standard solution, containing compounds like this compound, is added.

Analysis : The resulting extract is concentrated and analyzed by GC-MS. The mass spectrometer differentiates between the target phthalates and the deuterated standard based on their mass-to-charge ratio. Studies have shown that the recovery of various deuterated phthalate standards (e.g., DEP-d4, DBP-d4, DEHP-d4) from air sampling adsorbents is consistently high, often between 89% and 100%, validating their use for quantitative correction. jst.go.jpresearchgate.net The ratio of the native analyte's response to the internal standard's response is used to calculate the concentration, effectively nullifying any losses that occurred during sample workup. nih.gov

Table 1: Typical Adsorbents and Recoveries in Air Analysis This interactive table summarizes common adsorbents used for air sampling and the typical recovery rates observed for deuterated internal standards, demonstrating the method's effectiveness.

Adsorbent MaterialTarget AnalytesInternal Standards UsedAverage Recovery RateReference
Octadecyl Silica (ODS) FilterDBP, DEHPDBP-d4, DEHP-d491.3% - 99.9% researchgate.net
Styrene-Divinylbenzene (SDB)DEP, DBP, BBP, DEHPDBP-d4, BBP-d4, DEHP-d4>89.7% jst.go.jpresearchgate.net
Sunpak-H (SDB polymer)Various PhthalatesNot SpecifiedHigh (reusable device) nih.gov

House dust and soil are significant sinks for phthalates and act as major sources of human exposure. The complexity and variability of these solid matrices necessitate robust extraction and cleanup procedures.

Extraction : Methods like Soxhlet extraction, ultrasonic agitation, or accelerated solvent extraction (ASE) are employed to extract phthalates from sieved dust or soil samples using organic solvents. nih.govresearchgate.net The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has also been adapted for phthalate analysis in soils. researchgate.net A deuterated internal standard, such as this compound, is spiked into the sample prior to extraction.

Cleanup : Crude extracts from dust and soil often contain co-extracted substances like lipids and humic acids that can interfere with GC-MS analysis. Cleanup steps are essential to remove these interferences. Solid-phase extraction (SPE) using cartridges containing materials like Florisil or alumina (B75360) is a common cleanup technique. epa.gov Gel permeation chromatography (GPC) can also be used to separate the phthalates from larger interfering molecules. toxicfreefood.org The internal standard co-elutes with the target analytes throughout these steps, ensuring that any loss of analyte during cleanup is accounted for.

Table 2: Common Extraction and Cleanup Methods for Solid Matrices This interactive table outlines various protocols for extracting and purifying phthalate samples from dust and soil, highlighting the critical role of the internal standard.

MatrixExtraction MethodCleanup Adsorbent/MethodAnalytical TechniqueRole of Internal Standard
House DustSoxhlet ExtractionNot specified, direct analysisGC-MSQuantification, recovery correction
SoilUltrasonic ExtractionC18/Primary Secondary Amine (PSA)GC-MSQuantification, recovery correction
SoilAccelerated Solvent Extraction (ASE)Alumina/Silica Gel ColumnGC-MSQuantification, recovery correction
Contaminated SoilSoxhlet, Sonication, ASEAlumina/Silica ChromatographyGC-C-IRMSIsotopic characterization accuracy

Phthalates contaminate water bodies through industrial discharge, runoff, and atmospheric deposition, eventually accumulating in sediments.

Water Sample Preparation : For water samples, phthalates are typically extracted using liquid-liquid extraction (LLE) with a solvent like dichloromethane or by passing the water through a solid-phase extraction (SPE) cartridge that adsorbs the analytes. mdpi.commdpi.com The deuterated internal standard is added to the water sample before extraction begins.

Sediment Sample Preparation : Sediment analysis follows protocols similar to those for soil, involving solvent extraction (e.g., Soxhlet, ultrasonic) of the wet or dried sediment, followed by a cleanup step to remove sulfur and other interferences. spectroscopyonline.comchromatographyonline.com

Instrumental Analysis : Following extraction and concentration, the samples are analyzed by GC-MS. Advanced techniques like gas chromatography combined with atmospheric-pressure chemical ionization (APCI) and time-of-flight (TOF) mass spectrometry have been used for analyzing high-molecular-weight phthalates in sediment, where the use of internal standards is crucial for achieving accurate quantification, especially for complex isomeric mixtures like Di-isononylphthalate (DiNP). spectroscopyonline.comchromatographyonline.com

Food is considered a primary route of human exposure to phthalates, which can migrate from processing equipment and packaging materials. taiwanwatch.org.tw

Sample Preparation : The analytical challenge with food is the complexity of the matrix, especially in high-fat items like oils and dairy products. toxicfreefood.orgtaiwanwatch.org.tw Extraction methods vary based on the food type but often involve an initial solvent extraction. For beverages, techniques like dispersive liquid-liquid microextraction (DLLME) have been developed as a rapid and efficient alternative to traditional methods. researchgate.net

Cleanup for Complex Matrices : High-fat extracts require extensive cleanup. Gel permeation chromatography (GPC) is frequently used to remove lipids that would otherwise interfere with the analysis. toxicfreefood.org

Quantification : Isotope dilution is the gold standard for quantification in food analysis. toxicfreefood.org The addition of a deuterated standard like this compound at the start of the process is critical to correct for losses during the multi-step cleanup and for matrix effects, where other components in the sample can suppress or enhance the analytical signal. toxicfreefood.orgnih.gov Studies on coffee, for instance, use deuterated standards to calculate the final concentrations of phthalates in the brew. nih.gov

Tracing Environmental Fate and Transport Pathways

Understanding how phthalates move and persist in the environment is key to assessing their long-term impact. This involves studying processes like sorption, desorption, and degradation. While a deuterated standard like this compound is not itself the subject of these fate studies, it is a vital analytical tool used to generate the accurate concentration data upon which these studies depend.

Sorption (adhesion) to soil, sediment, and organic matter is a primary process governing the environmental distribution and bioavailability of phthalates.

Methodology : Sorption and desorption are typically studied using batch equilibrium experiments. In these tests, a solution containing a known concentration of a target phthalate (e.g., Di(2-ethylhexyl) phthalate) is mixed with a known mass of an environmental solid (e.g., soil). The mixture is agitated until equilibrium is reached. The solid and liquid phases are then separated by centrifugation.

Role of the Internal Standard : To determine the amount of phthalate sorbed to the solid, its concentration must be accurately measured in the liquid phase both before and after the experiment. An internal standard, such as this compound, is added to the liquid phase extracts before GC-MS analysis. By providing a stable reference, the internal standard allows for the precise calculation of the target phthalate's equilibrium concentration, from which the amount sorbed to the solid phase can be derived. This accurate data is then used to calculate key environmental parameters like the soil-water partition coefficient (Kd), which is essential for environmental fate modeling.

Volatilization and Atmospheric Distribution Studies

There are currently no available studies that have investigated the volatilization and atmospheric distribution of this compound. In general, the volatilization of phthalates from various sources, such as consumer products and industrial emissions, is a known pathway for their entry into the atmosphere. Factors influencing volatilization include the compound's vapor pressure, temperature, and the nature of the matrix from which it is released. Phthalates with lower molecular weights and less branching in their alkyl chains tend to be more volatile. However, without specific experimental data for this compound, its potential for atmospheric transport and distribution remains uncharacterized.

Leaching and Migration from Polymeric Materials

No research has been published detailing the leaching and migration of this compound from polymeric materials. Phthalates are not chemically bound to the polymer matrix in materials like polyvinyl chloride (PVC) and can therefore leach or migrate into the surrounding environment over time. The rate of leaching is influenced by factors such as the type of polymer, the concentration of the phthalate, temperature, and the nature of the contacting medium (e.g., water, oil). Given that this compound is a deuterated form of a branched-chain phthalate, it would be expected to exhibit leaching behavior, but the specific kinetics and extent of this process are unknown.

Elucidation of Abiotic and Biotic Degradation Pathways

The degradation pathways of this compound, both through abiotic (non-biological) and biotic (biological) processes, have not been the subject of any scientific investigation to date. The deuterium (B1214612) labeling in the molecule makes it a useful tracer in potential studies, but no such studies have been published.

Photodegradation Mechanisms and Kinetics

Specific data on the photodegradation mechanisms and kinetics of this compound are not available. Generally, the photodegradation of phthalates in the environment can occur through direct photolysis by sunlight or indirect photo-oxidation involving reactive species like hydroxyl radicals. The structure of the phthalate, particularly the alkyl chains, can influence the degradation pathway and rate. For instance, studies on other phthalates have shown that the length and branching of the alkyl chain can affect the efficiency of photodegradation. However, the specific byproducts and degradation half-life of this compound under various light conditions have not been determined.

Hydrolysis Pathways and Stability Assessments

There are no published studies on the hydrolysis pathways and stability of this compound. Hydrolysis is a key abiotic degradation process for phthalate esters in aqueous environments, involving the cleavage of the ester bonds to form the corresponding monoester and alcohol, and eventually phthalic acid. The rate of hydrolysis is dependent on pH, temperature, and the steric hindrance around the ester group. While general principles of ester hydrolysis would apply, the specific rate constants and stability of this compound in different aqueous matrices are yet to be investigated.

Microbial Degradation Studies in Environmental Systems

No microbial degradation studies have been conducted specifically on this compound. The biodegradation of phthalates is a significant process for their removal from contaminated environments and is primarily carried out by a wide range of microorganisms.

There is no information available on microbial strains capable of biotransforming this compound. Research on other phthalates has identified numerous bacterial and fungal species that can initiate degradation, typically through the action of esterases that hydrolyze the ester bonds. The resulting phthalic acid is then further metabolized through various aerobic or anaerobic pathways. The presence of a branched alkyl chain, as in the "3-methylpentyl" portion of the target compound, can influence the rate and pathway of microbial degradation, as has been observed for other branched phthalates. However, which specific microbial strains, if any, can degrade this compound remains an open area for future research.

Characterization of Microbial Degradation Products

The use of isotopically labeled compounds, such as this compound, is a powerful tool in environmental research to trace the metabolic fate of pollutants. The deuterium-labeled phthalate ring serves as a stable isotope tracer, allowing for the precise differentiation of its degradation products from the background of other non-labeled phthalates that may be present in the environmental sample. The characterization of these metabolites is crucial for understanding the biodegradation pathways and the persistence of intermediate compounds.

For an asymmetrical phthalate diester like this compound, the initial hydrolysis can occur at either of the two distinct ester linkages, leading to the formation of two different monoester metabolites and their corresponding alcohols.

Expected Primary Microbial Degradation Products:

Based on established phthalate biodegradation pathways, the primary metabolites resulting from the hydrolysis of this compound are:

Mono-n-pentyl phthalate-d4 (MnPP-d4): Formed by the cleavage of the 3-methylpentyl ester bond.

Mono-3-methylpentyl phthalate-d4 (MMPP-d4): Formed by the cleavage of the n-pentyl ester bond.

3-Methylpentan-1-ol: The alcohol released alongside the formation of MnPP-d4.

n-Pentan-1-ol: The alcohol released alongside the formation of MMPP-d4.

These initial monoester products can undergo a second hydrolysis step, where the remaining alkyl chain is cleaved to yield the core aromatic structure, phthalic acid-d4.

Expected Secondary Microbial Degradation Product:

Phthalic acid-d4: The final product of the complete hydrolysis of both ester bonds.

The liberated alcohols, n-pentanol and 3-methylpentanol, are generally considered to be readily biodegradable by a wide range of microorganisms. d-nb.info The deuterated phthalic acid core can be further metabolized by bacteria through dihydroxylation and subsequent ring cleavage, eventually leading to mineralization. nih.govnih.gov

The characterization of these deuterated metabolites relies heavily on advanced analytical techniques. Isotope dilution mass spectrometry is a gold standard for this type of analysis. nih.gov Methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the separation and definitive identification of these compounds. nih.govacs.org The mass spectrometer detects the specific mass-to-charge ratio of the deuterated metabolites, which are shifted by 4 mass units compared to their non-deuterated counterparts, confirming their origin from the parent compound.

The following interactive table summarizes the key microbial degradation products expected from this compound and the analytical parameters used for their characterization.

Table 1: Expected Microbial Degradation Products of this compound

Metabolite Name Abbreviation Type Parent Compound Key Analytical Technique
Mono-n-pentyl phthalate-d4 MnPP-d4 Primary Monoester This compound HPLC-MS/MS
Mono-3-methylpentyl phthalate-d4 MMPP-d4 Primary Monoester This compound HPLC-MS/MS
Phthalic acid-d4 PA-d4 Secondary MnPP-d4 or MMPP-d4 HPLC-MS/MS, GC-MS
3-Methylpentan-1-ol Alcohol This compound GC-MS

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Mono-n-pentyl phthalate-d4
Mono-3-methylpentyl phthalate-d4
Phthalic acid-d4
3-Methylpentan-1-ol

Biochemical and Mechanistic Research Utilizing N Pentyl 3 Methylpentyl Phthalate D4

Investigation of Metabolic Pathways in in vitro and Model Organism Systems

The study of how n-Pentyl 3-Methylpentyl Phthalate-d4 is metabolized is crucial for understanding its biological fate. In controlled laboratory settings, such as cell cultures (in vitro) and in model organisms, researchers can meticulously track its transformation.

Enzyme Kinetics and Biotransformation Product Identification

The initial steps of phthalate (B1215562) metabolism typically involve hydrolysis of the diester to its monoester metabolite by non-specific esterases or lipases. For long-branched chain phthalates, this is followed by further biotransformation, including hydroxylation and oxidation of the alkyl side chain. nih.gov In the case of this compound, the primary metabolite would be the mono-n-pentyl 3-methylpentyl phthalate-d4. Subsequent oxidative metabolism would likely target the pentyl and methylpentyl chains.

The use of the deuterated form is instrumental in identifying these metabolites with high confidence using mass spectrometry. The deuterium (B1214612) label results in a characteristic mass shift, allowing clear differentiation of the compound and its metabolites from the background biological noise.

Table 1: Hypothetical Biotransformation Products of this compound

Putative Metabolite Metabolic Reaction Analytical Significance of Deuterium Label
Mono-n-pentyl 3-methylpentyl phthalate-d4HydrolysisPrimary metabolite, easily traced.
Hydroxylated monoester-d4OxidationIndicates involvement of cytochrome P450 enzymes.
Carboxylated monoester-d4Further OxidationRepresents a major urinary excretion product.

Isotope Tracing for Elucidating Biochemical Transformation Routes

Isotope tracing is a powerful technique where isotopically labeled compounds are used to follow the metabolic fate of a molecule. The deuterium atoms on this compound serve as a tracer, enabling researchers to map its metabolic pathway. By analyzing samples (e.g., urine, feces, tissues) at different time points after administration, a dynamic picture of the compound's absorption, distribution, metabolism, and excretion (ADME) can be constructed. Stable isotope-resolved metabolomics is a key technology for defining metabolic pathway usage and responses to perturbations. researchgate.net

Studies of Endogenous Biochemical Interactions and Pathway Perturbations (Non-toxicological focus)

Beyond its own metabolic fate, this compound can be used to probe how phthalates interact with and potentially alter endogenous biochemical pathways. The focus here is on understanding the fundamental biological interactions rather than adverse toxicological outcomes.

Characterization of Induced Biological Factors and Their Molecular Properties

Exposure to certain phthalates has been shown to induce the production of specific biological factors. For instance, studies on di-n-pentyl phthalate (DPP), a structurally similar compound, have demonstrated the induction of a novel lymphocyte activating factor (LAF) in testicular tissue. semanticscholar.org This LAF was found to have a molecular weight of 38,000 and an isoelectric point of 4.5. semanticscholar.org By using a deuterated analog like this compound, researchers could more definitively link the exposure to the induction of such factors, as the presence of the labeled compound in the target tissue can be confirmed.

Table 2: Properties of a Phthalate-Induced Biological Factor (Based on Di-n-pentyl Phthalate Study)

Biological Factor Molecular Weight (Mr) Isoelectric Point (pI) Time to Maximum Induction
Lymphocyte Activating Factor (LAF)38,0004.59-12 hours

Exploration of Cellular and Subcellular Distribution in Experimental Models

Understanding where a compound localizes within a cell is key to understanding its mechanism of action. The use of labeled compounds is invaluable for such studies. While specific data for this compound is not available, studies with other labeled molecules, such as radiolabeled polymersomes, have shown distinct patterns of cellular uptake and distribution, including perinuclear positioning within cells. nih.gov Techniques like confocal Raman microscopy could potentially be used to track the intracellular location of deuterated phthalates, taking advantage of the unique vibrational signature of the carbon-deuterium bond.

Comparative Studies with Unlabeled Phthalate Analogs in Research Assays

A primary application of isotopically labeled compounds is their use as internal standards in quantitative analytical assays. However, they are also used in comparative research to understand if the labeled and unlabeled compounds behave similarly in biological systems.

In vitro assays are frequently used to compare the biological activity of different phthalates and their alternatives. For example, reporter gene assays can be used to assess the endocrine activity of these compounds. nih.govnih.gov In such studies, a deuterated phthalate could be compared to its unlabeled counterpart to ensure that the isotopic labeling does not alter its biological activity. For instance, studies have compared the effects of various phthalates on estrogen and androgen receptor activation and steroidogenesis. nih.govnih.gov

Table 3: Example of Comparative in vitro Endocrine Activity of Phthalates

Phthalate Estrogenic Activity Anti-Androgenic Activity Effect on Steroidogenesis
Di(2-ethylhexyl) phthalate (DEHP)ModerateNoneIncreased estradiol synthesis
Diisononyl phthalate (DINP)NoneNoneIncreased estradiol synthesis

This table illustrates the type of comparative data generated in studies of various phthalates and is not specific to this compound.

By including both the deuterated and unlabeled forms of n-Pentyl 3-Methylpentyl Phthalate in such assays, researchers can validate that the findings for the labeled compound are representative of the unlabeled parent compound's activity.

Future Research Directions and Emerging Methodologies

Development of Miniaturized and High-Throughput Analytical Platforms

The future of analyzing compounds like n-Pentyl 3-Methylpentyl Phthalate-d4 is geared towards the development of miniaturized and high-throughput analytical platforms. These advancements aim to reduce sample and solvent volumes, shorten analysis times, and increase sample throughput, which is critical for large-scale environmental monitoring and human biomonitoring studies. tandfonline.comresearchgate.net

Miniaturized sample preparation techniques are at the forefront of this evolution. researchgate.netnih.govup.ac.za Methods such as solid-phase microextraction (SPME), stir-bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) are gaining prominence as they are solvent-minimized or solvent-free, offering enhanced sensitivity and selectivity for volatile and semi-volatile organic compounds. mdpi.com These techniques are increasingly being automated and integrated with analytical instruments to create more efficient workflows. researchgate.netmdpi.com For instance, on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (on-line SPE-LC-MS/MS) has been successfully used for the high-throughput analysis of phthalate (B1215562) metabolites in urine. tandfonline.com

The table below summarizes key aspects of emerging miniaturized and high-throughput analytical platforms relevant to the analysis of phthalates.

Platform/TechniqueKey AdvantagesRelevant Research Findings
On-line SPE-LC-MS/MS Reduced sample preparation time, increased sensitivity, lower solvent consumption. tandfonline.comEnables the analysis of phthalate metabolites in under 8 minutes, including sample preparation. tandfonline.com
Solid-Phase Microextraction (SPME) Solvent-free, simple, and can be automated. mdpi.comSPME coupled with GC-MS allows for high-resolution temporal and spatial profiling of environmental contaminants. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) Fast, simple, and provides high enrichment factors. mdpi.comA non-targeted DLLME-GC-MS approach has been effective for identifying a wide range of environmental pollutants in seawater. mdpi.com

Integration with Non-Targeted Screening and Omics Technologies

The integration of analytical methods with non-targeted screening (NTS) and "omics" technologies represents a significant leap forward in environmental analysis. enviro.wikijhu.edu Unlike traditional targeted analysis that looks for specific, predetermined compounds, NTS allows for the identification of a broad range of chemicals in a sample, including unknown or unexpected contaminants and their transformation products. researchgate.netfftc.org.twacs.orgnih.gov High-resolution mass spectrometry (HRMS) is a key technology in this area, providing the accuracy and resolving power needed to identify unknown compounds in complex matrices. fftc.org.twacs.org

The application of NTS in combination with deuterated standards like this compound can help in the tentative identification and semi-quantification of novel phthalate isomers and their metabolites.

Furthermore, the convergence of analytical chemistry with omics technologies (genomics, proteomics, metabolomics) is opening new avenues to understand the biological effects of environmental contaminants. enviro.wikinih.gov By measuring changes in genes, proteins, and metabolites in organisms exposed to phthalates, researchers can gain insights into their mechanisms of toxicity and identify biomarkers of exposure and effect. enviro.wikinih.gov

The following table highlights the potential of integrating these advanced technologies.

TechnologyApplication in Phthalate ResearchExpected Outcomes
Non-Targeted Screening (NTS) with HRMS Identification of novel phthalate isomers, metabolites, and degradation products in environmental and biological samples. jhu.eduresearchgate.netA more comprehensive understanding of the "phthalate exposome" and the discovery of new compounds of concern.
Genomics Studying changes in gene expression in response to phthalate exposure. enviro.wikinih.govIdentification of toxicity pathways and potential long-term health effects.
Proteomics Analyzing alterations in protein profiles following phthalate exposure. nih.govDiscovery of biomarkers for early detection of phthalate-induced health effects.
Metabolomics Investigating changes in metabolic pathways due to phthalate exposure. nih.govA deeper understanding of the mechanisms of toxicity and the development of metabolic fingerprints of exposure.

Advanced Modeling for Environmental Persistence and Distribution Prediction

Predictive modeling plays a crucial role in assessing the environmental fate of chemicals like phthalates. researchgate.netsfu.caiwaponline.com Future research will focus on developing more sophisticated and accurate models to predict the environmental persistence and distribution of n-Pentyl 3-Methylpentyl Phthalate and its non-labeled counterparts. These models integrate data on the physicochemical properties of the compound with environmental parameters to simulate its behavior in different environmental compartments such as air, water, soil, and sediment. researchgate.netiwaponline.com

Quantitative structure-property relationship (QSPR) models are valuable tools for predicting the properties and environmental behavior of chemicals based on their molecular structure. nih.gov Advancements in computational chemistry and machine learning will lead to the development of more robust QSPR models for phthalates.

Furthermore, integrated models that combine environmental fate models with bioaccumulation and food web models will provide a more holistic view of the potential risks posed by these compounds to ecosystems and human health. sfu.ca There is also a growing interest in modeling the release of additives like phthalates from microplastics into the environment. duke.eduwur.nlnih.govresearchgate.net

The table below outlines key areas of advancement in environmental modeling for phthalates.

Modeling ApproachFocus of ResearchPotential Impact
Multimedia Environmental Fate Models Improving the accuracy of predictions for the partitioning of phthalates between different environmental media. researchgate.netiwaponline.comBetter risk assessment and management strategies for phthalate contamination.
Quantitative Structure-Property Relationship (QSPR) Developing predictive models for key physicochemical properties and degradation rates of phthalates. nih.govFaster and more cost-effective screening of new and existing phthalates for their environmental persistence.
Integrated Exposure and Food Web Models Linking environmental concentrations of phthalates to exposure levels in wildlife and humans. sfu.caMore accurate assessment of the ecological and human health risks associated with phthalate exposure.
Microplastic Additive Release Models Predicting the rate and extent of phthalate leaching from microplastics under various environmental conditions. duke.eduwur.nlnih.govresearchgate.netUnderstanding the role of microplastics as a source of phthalate pollution in the environment.

Exploration of Novel Isotopic Labeling Strategies and Their Research Applications

Isotopically labeled compounds, such as this compound, are indispensable tools in environmental and toxicological research. alfa-chemistry.comzeochem.comsymeres.comwikipedia.org Future research will likely explore novel isotopic labeling strategies to further enhance their utility. This includes the synthesis of multi-labeled compounds (e.g., with both deuterium (B1214612) and carbon-13) to provide more detailed information in metabolic and environmental fate studies. symeres.comnih.gov

The use of stable isotopes is also expanding into new areas of research. For example, stable isotope probing (SIP) can be used to trace the biodegradation of phthalates in complex microbial communities, helping to identify the microorganisms responsible for their degradation. Isotope ratio mass spectrometry (IRMS) can be used to track the sources and transport of phthalates in the environment. nih.goviaea.org

The development of new analytical techniques, such as advanced mass spectrometry, will also enable more sensitive and precise measurements of isotopically labeled compounds. mdpi.com

The table below presents some of the emerging applications of isotopic labeling.

Labeling Strategy/ApplicationDescriptionResearch Benefit
Multi-Isotope Labeling Incorporating more than one type of stable isotope (e.g., ²H and ¹³C) into a molecule. symeres.comProvides more detailed mechanistic information in transformation and metabolism studies.
Stable Isotope Probing (SIP) Using labeled compounds to trace their uptake and transformation by microorganisms.Identifies the specific microorganisms and metabolic pathways involved in the biodegradation of phthalates.
Isotope Ratio Mass Spectrometry (IRMS) Measuring the natural abundance of stable isotopes to determine the origin and fate of contaminants. nih.govHelps to apportion sources of phthalate pollution in the environment.

Addressing Analytical Challenges in Trace-Level Detection and Complex Matrices

Despite significant advances in analytical chemistry, the detection of phthalates at trace levels in complex matrices remains a challenge. mdpi.comresearchgate.netresearchgate.netcdc.gov Future research will continue to focus on overcoming these challenges to improve the accuracy and reliability of analytical data.

One of the major issues is background contamination, as phthalates are ubiquitous in laboratory environments. mdpi.comcdc.govmdpi.com The development of cleaner laboratory practices and the use of automated, closed-system analytical platforms can help to minimize this problem. researchgate.netmdpi.com

Matrix effects, where other components in a sample interfere with the analysis of the target compound, are another significant challenge, particularly in complex matrices like sediment, biota, and food. researchgate.netmdpi.comepa.gov The use of isotopically labeled internal standards, such as this compound, is crucial for correcting for matrix effects. nih.govrsc.org Advanced sample preparation techniques and high-resolution analytical instrumentation are also key to mitigating matrix interference. thermofisher.comepa.gov

The table below summarizes the key analytical challenges and future directions for addressing them.

Analytical ChallengeFuture Research DirectionDesired Outcome
Background Contamination Development of automated, enclosed analytical systems; use of phthalate-free laboratory materials. researchgate.netmdpi.comReduced risk of false positives and more accurate quantification of low-level phthalate concentrations.
Matrix Effects Wider use of isotopically labeled internal standards; development of more selective sample preparation techniques. mdpi.comnih.govrsc.orgImproved accuracy and precision of phthalate measurements in complex environmental and biological samples.
Isomer Separation Development of more efficient chromatographic columns and separation techniques. thermofisher.comAccurate quantification of individual phthalate isomers, which may have different toxicological properties.

Q & A

Basic Research Questions

Q. How is n-Pentyl 3-Methylpentyl Phthalate-d4 structurally identified and distinguished from non-deuterated analogs in analytical workflows?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation. The molecular formula C₁₈H₂₂D₄O₄ (exact mass 310.2082) and SMILES notation ([2H]c1c([2H])c([2H])c(C(=O)OCCCCC)c(C(=O)OCCCCC)c1[2H]) provide unique identifiers. Compare isotopic patterns in GC-MS chromatograms to distinguish deuterated vs. non-deuterated forms (e.g., di-n-pentyl phthalate, CAS 131-18-0) .

Q. What protocols are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : Employ isotope dilution techniques with deuterated phthalates as internal standards. For example, spike samples with this compound (CAS 358730-89-9) prior to extraction. Use GC-MS/MS with selected reaction monitoring (SRM) to minimize matrix interference and improve sensitivity .

Q. How does the deuterium labeling in this compound enhance analytical precision in exposure studies?

  • Methodological Answer : Deuterated analogs co-elute with non-deuterated forms during chromatography, correcting for instrumental variability. This isotopic labeling reduces ion suppression/enhancement effects in mass spectrometry, enabling accurate quantification in complex biological matrices (e.g., serum, urine) .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting data on the environmental persistence of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct controlled degradation studies under varied conditions (pH, UV exposure, microbial activity). Measure half-lives using LC-HRMS to track deuterium retention. Compare degradation pathways via fragment ion analysis (e.g., loss of deuterated benzene rings vs. alkyl chains) .

Q. What strategies mitigate cross-contamination risks when handling this compound in trace-level analyses?

  • Methodological Answer : Use dedicated glassware and avoid plastic labware (e.g., pipette tips, tubing) that may leach phthalates. Implement blank sample runs and monitor for background signals (e.g., m/z 310.2082). Store deuterated standards separately in sealed amber vials at -20°C to prevent isotopic exchange .

Q. How should cumulative risk assessments for this compound account for co-exposure with structurally similar phthalates?

  • Methodological Answer : Apply probabilistic models (e.g., Monte Carlo simulations) integrating pharmacokinetic data for deuterated and non-deuterated phthalates. Use in vitro assays (e.g., receptor-binding studies) to evaluate additive/synergistic effects on endocrine disruption pathways. Cross-validate findings with epidemiological data on mixed exposures .

Q. What analytical challenges arise when interpreting metabolic byproducts of this compound in toxicokinetic studies?

  • Methodological Answer : Track deuterium retention in metabolites via HRMS. For example, oxidative metabolites (e.g., mono-3-methylpentyl phthalate-d4) should retain deuterium in the aromatic ring. Use stable isotope tracers to distinguish endogenous vs. exogenous sources in urinary biomarker studies .

Methodological Resources

  • Structural Confirmation : Refer to SMILES notation and exact mass data ( ).
  • Quantification Protocols : Use isotope dilution GC-MS/MS with AccuStandard AOAC-PHTH-01-IS mixtures ().
  • Risk Assessment Frameworks : Follow systematic review guidelines from Phthalates and Cumulative Risk Assessment ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.